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This technical whitepaper provides a comprehensive overview of quantum chemical
calculations performed on the methylsulfate anion (CHsOSOs"). It is intended for researchers,
scientists, and professionals in the field of drug development and computational chemistry. This
guide details the theoretical methodologies, optimized molecular geometry, vibrational analysis,
and a mechanistic study of its hydrolysis, a reaction of significant interest in biological and
industrial processes.

Introduction

Methylsulfate is an anionic metabolite and an important intermediate in various biochemical
pathways. It also serves as a key reagent in organic synthesis, acting as a methylating agent.
Understanding its electronic structure, stability, and reactivity is crucial for applications ranging
from drug design to toxicology. Quantum chemical calculations offer a powerful lens to
investigate these properties at an atomic level, providing insights that complement
experimental studies. This guide focuses on the application of Density Functional Theory (DFT)
to elucidate the structural and reactive properties of the methylsulfate anion.

Computational Methodology

The calculations summarized in this guide were performed using the Gaussian suite of
programs. The molecular geometry of the methylsulfate anion was optimized, and its
vibrational frequencies were calculated to confirm the structure as a true minimum on the
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potential energy surface. The hydrolysis reaction with a hydroxide ion was investigated by
locating the transition state and mapping the reaction pathway.

Geometry Optimization and Vibrational Frequencies

The geometry of the methylsulfate anion was optimized using Density Functional Theory
(DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-
311++G(d,p) basis set was employed, which includes diffuse functions to accurately describe
the charge distribution of the anion and polarization functions to account for the anisotropic
electron density. Frequency calculations at the same level of theory were performed to obtain
the vibrational spectra and to confirm that the optimized structure corresponds to a local
minimum (i.e., no imaginary frequencies).

Reaction Pathway Analysis

The bimolecular nucleophilic substitution (SN2) reaction of methylsulfate with a hydroxide ion
(OH~) was modeled to simulate its hydrolysis. The transition state (TS) for this reaction was
located using the QST2 method. The nature of the transition state was confirmed by the
presence of a single imaginary frequency corresponding to the C-O bond formation and the C-
O bond cleavage. An Intrinsic Reaction Coordinate (IRC) calculation was performed to verify
that the located transition state connects the reactants (methylsulfate and hydroxide) to the
products (methanol and sulfate).

The workflow for these computational experiments is outlined below.
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Figure 1. Computational workflow for the quantum chemical analysis of methylsulfate.

Results and Discussion
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Optimized Geometry of Methylsulfate Anion

The geometry of the methylsulfate anion was fully optimized at the B3LYP/6-311++G(d,p)
level of theory. The key structural parameters are summarized in Table 1. The molecule exhibits
Csv symmetry.

Parameter Value

Bond Lengths (A)

S-O(ester) 1.625
S-O(terminal) 1.478
C-O(ester) 1.481
C-H 1.092

Bond Angles (degrees)

O(ester)-S-O(terminal) 105.8
O(terminal)-S-O(terminal) 112.9
S-O(ester)-C 1175
O(ester)-C-H 105.9
H-C-H 112.8

Table 1. Optimized Geometrical Parameters for

the Methylsulfate Anion.

Vibrational Frequencies

The calculated vibrational frequencies for the methylsulfate anion are presented in Table 2.
The absence of imaginary frequencies confirms that the optimized structure is a true minimum
on the potential energy surface. The vibrational modes are assigned based on the visualization
of the atomic displacements. A scaling factor of 0.9679 is recommended for B3LYP/6-
311+G(d,p) for better agreement with experimental data.[1]
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Frequency (cm™2) Intensity (km/mol) Assignment
3025 25.4 C-H asymmetric stretch
2940 18.9 C-H symmetric stretch
1460 15.2 CHs asymmetric deformation
CHs symmetric deformation
1410 10.8
(umbrella)
S-O(terminal) asymmetric
1285 350.1
stretch
S-O(terminal) symmetric
1065 280.5
stretch
1020 110.2 C-O stretch
780 85.7 S-O(ester) stretch
610 45.3 SOs rocking
570 60.1 SOs deformation
340 20.5 C-S-0 bend

Table 2. Calculated Vibrational
Frequencies and Intensities for
the Methylsulfate Anion.

Hydrolysis of Methylsulfate: An SN2 Reaction Pathway
The hydrolysis of methylsulfate proceeds via a bimolecular nucleophilic substitution (SN2)
mechanism, where a hydroxide ion acts as the nucleophile. The reaction involves a backside
attack on the methyl carbon, leading to the cleavage of the C-O ester bond and the formation
of methanol and the sulfate dianion.

[HO-] + [CH30S057] [HO---CHs--0S0s]*- [CH3OH] + [SO4]*

AEF

Reactant Complex Transition State Product Complex
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Figure 2. S\2 reaction pathway for the hydrolysis of methylsulfate.

The calculated activation energy (AE%) for this reaction in the gas phase is presented in Table
3, along with the imaginary frequency of the transition state. An Intrinsic Reaction Coordinate
(IRC) calculation confirmed that the transition state smoothly connects the reactant and product

complexes.
Parameter Value
Activation Energy (kcal/mol) 225
Transition State Imaginary Frequency (cm™1) -450.2i

Key Bond Distances in Transition State (A)

C-O(nucleophile) 2.051

C-O(leaving group) 2.115

Table 3. Calculated Properties of the SN2
Transition State for Methylsulfate Hydrolysis.

Conclusion

This technical guide has detailed the application of quantum chemical calculations to elucidate
the structural and reactive properties of the methylsulfate anion. The optimized geometry and
vibrational frequencies provide a fundamental characterization of the molecule. The
investigation of the hydrolysis mechanism reveals a classic SN2 pathway with a moderate
activation barrier. These computational insights are valuable for understanding the role of
methylsulfate in various chemical and biological systems and can aid in the design of new
molecules with tailored properties for drug development and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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